molecular formula C12H13F2N3 B7572180 n-(2,3-Difluorobenzyl)-2-(1h-pyrazol-1-yl)ethan-1-amine

n-(2,3-Difluorobenzyl)-2-(1h-pyrazol-1-yl)ethan-1-amine

Cat. No.: B7572180
M. Wt: 237.25 g/mol
InChI Key: WUNVZDYDDLRIEN-UHFFFAOYSA-N
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Description

n-(2,3-Difluorobenzyl)-2-(1h-pyrazol-1-yl)ethan-1-amine: is a synthetic organic compound that features both a difluorobenzyl group and a pyrazole ring. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of n-(2,3-Difluorobenzyl)-2-(1h-pyrazol-1-yl)ethan-1-amine typically involves the following steps:

    Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone.

    Attachment of the difluorobenzyl group: This step involves the nucleophilic substitution of a halogenated benzyl compound with the pyrazole derivative.

    Formation of the ethanamine linkage: This can be done by reacting the intermediate with an appropriate amine under reductive amination conditions.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the amine group, forming corresponding oxides or imines.

    Reduction: Reduction reactions could target the pyrazole ring or the difluorobenzyl group, potentially leading to hydrogenated derivatives.

    Substitution: The difluorobenzyl group may undergo electrophilic or nucleophilic substitution reactions, depending on the conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Conditions for substitution reactions may involve bases like sodium hydroxide (NaOH) or acids like hydrochloric acid (HCl).

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield imines, while reduction could produce hydrogenated derivatives.

Scientific Research Applications

n-(2,3-Difluorobenzyl)-2-(1h-pyrazol-1-yl)ethan-1-amine: may have applications in various fields:

    Chemistry: As an intermediate in the synthesis of more complex molecules.

    Biology: Potential use as a probe in biochemical assays.

    Medicine: Possible therapeutic applications due to its structural features.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action for this compound would depend on its specific biological target. Generally, compounds with a pyrazole ring can interact with enzymes or receptors, modulating their activity. The difluorobenzyl group may enhance binding affinity or selectivity.

Comparison with Similar Compounds

Similar Compounds

    n-(2,3-Difluorobenzyl)-2-(1h-pyrazol-1-yl)ethan-1-amine: can be compared to other pyrazole derivatives or difluorobenzyl compounds.

    This compound: is unique due to the combination of both functional groups, which may confer distinct biological or chemical properties.

Uniqueness

The presence of both the difluorobenzyl group and the pyrazole ring in a single molecule may result in unique interactions with biological targets, potentially leading to novel therapeutic applications.

Properties

IUPAC Name

N-[(2,3-difluorophenyl)methyl]-2-pyrazol-1-ylethanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13F2N3/c13-11-4-1-3-10(12(11)14)9-15-6-8-17-7-2-5-16-17/h1-5,7,15H,6,8-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WUNVZDYDDLRIEN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)F)F)CNCCN2C=CC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13F2N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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